molecular formula C17H15ClN6 B2882593 4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile CAS No. 344276-36-4

4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile

Cat. No. B2882593
CAS RN: 344276-36-4
M. Wt: 338.8
InChI Key: ZTMLWPJKBUISPU-SAPNQHFASA-N
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Description

4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile, also known as 4-Amino-4-[4-(2-chlorophenyl)piperazino]butadiene-1,1,3-tricarbonitrile or 4-Amino-4-[4-(2-chlorophenyl)piperazino]butadiene-1,1,3-tricarbonitrile, is a synthetic compound that has been used in various scientific research studies. It is an alkyl amine derivative that has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Antimicrobial Activities

Researchers have explored the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized new compounds starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrating that some derivatives possess good to moderate activities against tested microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Cancer Research

In cancer research, the synthesis of 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives has been studied for their anti-proliferative properties. Ahagh et al. (2019) reported that certain derivatives exhibited potent cytotoxic activity against HT-29 cells, indicating potential as chemotherapeutic agents (Ahagh, Dehghan, Mehdipour, Teimuri‐Mofrad, Payami, Sheibani, Ghaffari, & Asadi, 2019).

Drug Discovery

In the realm of drug discovery, compounds with structures similar to 4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile have been evaluated for their potential as therapeutic agents. Romagnoli et al. (2008) synthesized and evaluated 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes, identifying derivatives that act as potent allosteric enhancers of the A1 adenosine receptor, highlighting the relevance of these structures in medicinal chemistry (Romagnoli, Baraldi, Carrión, Lopez Cara, Cruz-López, Iaconinoto, Preti, Shryock, Moorman, Vincenzi, Varani, & Borea, 2008).

Materials Science

In materials science, the development of new polymers based on triazine units has been explored. Yamamoto et al. (2006) synthesized alternating copolymers incorporating substituted 1,3,5-triazine, demonstrating their solubility, photoluminescence, and electron drift mobility. This research opens up possibilities for using such compounds in electronic and photonic applications (Yamamoto, Watanabe, Fukumoto, Sato, & Tanaka, 2006).

properties

IUPAC Name

(3E)-4-amino-4-[4-(2-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6/c18-15-3-1-2-4-16(15)23-5-7-24(8-6-23)17(22)14(12-21)9-13(10-19)11-20/h1-4,9H,5-8,22H2/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMLWPJKBUISPU-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(=C(C=C(C#N)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2Cl)/C(=C(\C=C(C#N)C#N)/C#N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile

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